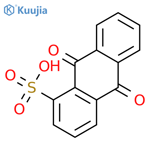Analysis of the techniques and materials of the coloured paintings in the Renshou Hall in the Summer Palace
Analytical Methods Pub Date: 2015-05-26 DOI: 10.1039/C5AY00934K
Abstract
Only a few published literatures are available on the materials and techniques used for ancient Chinese construction paintings. In this paper, integrated analytical techniques were used to characterize the materials and techniques used in the coloured paintings of the Summer Palace, one of the World Cultural Heritage sites. The analytical techniques include X-ray fluorescence spectrometry (XRF), X-ray diffraction (XRD), thermogravimetric analysis (TGA) and element analysis (EA). This is the first time the content of crude protein in cultural relics has been measured by EA. By means of TGA it was possible to quantitatively determine organics and inorganics in the plaster layer. The study could be a guide for selecting materials and technologies for the restoration of construction paintings.


Recommended Literature
- [1] Facile preparation of graphene–Fe3O4 nanocomposites for extraction of dye from aqueous solution
- [2] The heats of vaporization of the elements
- [3] Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones†
- [4] Raman selection rule for surface optical phonons in ZnS nanobelts
- [5] Front cover
- [6] Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicity†
- [7] Spectroscopic and electron microscopic analysis of bi-ligand functionalized glycopolymer/FITC–gold nanoparticles†
- [8] Measurements of44Ca:43Ca and 42Ca:43Ca Isotope Ratios in Urine Using High Resolution Inductively Coupled Plasma Mass Spectrometry
- [9] DNA dumbbell tiles with uneven widths for 2D arrays†
- [10] Back cover










